N-(2,4-dimethylphenyl)nonanamide
Description
N-(2,4-Dimethylphenyl)nonanamide is a synthetic amide derivative featuring a nonanoyl chain linked to a 2,4-dimethyl-substituted aromatic ring.
Properties
Molecular Formula |
C17H27NO |
|---|---|
Molecular Weight |
261.4 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)nonanamide |
InChI |
InChI=1S/C17H27NO/c1-4-5-6-7-8-9-10-17(19)18-16-12-11-14(2)13-15(16)3/h11-13H,4-10H2,1-3H3,(H,18,19) |
InChI Key |
VRXXQCAZJBBDDX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)NC1=C(C=C(C=C1)C)C |
Canonical SMILES |
CCCCCCCCC(=O)NC1=C(C=C(C=C1)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Physicochemical Properties
The substituents on the aromatic ring critically influence solubility, lipophilicity, and receptor binding. Key analogs include:
*Estimated using fragment-based methods due to absence of experimental data.
TRPV1 Receptor Affinity and Agonism
- Nonivamide: Strong TRPV1 agonist (EC₅₀ ~0.1 µM), mimicking capsaicin’s activity .
- N-(3,4-Dihydroxybenzyl)nonanamide: Moderate agonist (EC₅₀ ~10 µM); hydroxyl groups reduce potency compared to methoxy derivatives .
- This compound: Predicted weak TRPV1 binding due to lack of polar substituents; methyl groups may sterically hinder receptor interaction .
Cytotoxicity in Lung Cell Lines
*Inferred from structural analogs.
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